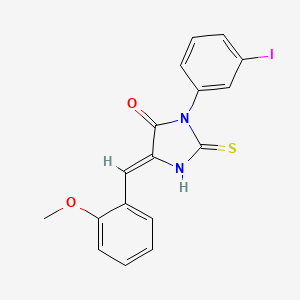
Disodium distyrylbiphenyl disulfonate, (E,Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium distyrylbiphenyl disulfonate, (E,Z)- is a chemical compound widely used as a fluorescent brightener and ultraviolet light absorber. It is known for its excellent stability and solubility in water, making it a popular choice in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium distyrylbiphenyl disulfonate, (E,Z)- typically involves the reaction of biphenyl derivatives with sulfonating agents under controlled conditions. The process includes the following steps:
Sulfonation: Biphenyl is reacted with sulfuric acid or chlorosulfonic acid to introduce sulfonic acid groups.
Styrene Addition: The sulfonated biphenyl is then reacted with styrene derivatives under basic conditions to form the distyrylbiphenyl structure.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of disodium distyrylbiphenyl disulfonate, (E,Z)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and stringent quality control measures to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Disodium distyrylbiphenyl disulfonate, (E,Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfinic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfinic acid derivatives.
Substitution: Various substituted biphenyl derivatives.
Applications De Recherche Scientifique
Disodium distyrylbiphenyl disulfonate, (E,Z)- has a wide range of scientific research applications:
Chemistry: Used as a fluorescent brightener in analytical chemistry to enhance the visibility of compounds under ultraviolet light.
Biology: Employed in biological assays to detect and quantify nucleic acids and proteins.
Medicine: Investigated for its potential use in photodynamic therapy due to its ability to absorb ultraviolet light.
Industry: Widely used in the textile industry as a brightening agent for fabrics and in detergents to enhance the appearance of washed clothes
Mécanisme D'action
The mechanism of action of disodium distyrylbiphenyl disulfonate, (E,Z)- involves its ability to absorb ultraviolet light and re-emit it as visible blue light. This property enhances the brightness and whiteness of materials treated with the compound. The molecular targets include nucleic acids and proteins, where it binds and enhances their fluorescence under ultraviolet light .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Benzenesulfonic acid, 2,2’-((1,1’-biphenyl)-4,4’-diyldi-2,1-ethenediyl)bis-, disodium salt
- Tinopal CBS
- Tinopal CBS-X
- Stilbene 3
Uniqueness
Disodium distyrylbiphenyl disulfonate, (E,Z)- is unique due to its excellent stability, high solubility in water, and superior brightening properties. It is more effective in absorbing ultraviolet light and re-emitting it as visible blue light compared to other similar compounds .
Propriétés
Numéro CAS |
79429-30-4 |
|---|---|
Formule moléculaire |
C28H20Na2O6S2 |
Poids moléculaire |
562.6 g/mol |
Nom IUPAC |
disodium;2-[(Z)-2-[4-[4-[(E)-2-(2-sulfonatophenyl)ethenyl]phenyl]phenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C28H22O6S2.2Na/c29-35(30,31)27-7-3-1-5-25(27)19-13-21-9-15-23(16-10-21)24-17-11-22(12-18-24)14-20-26-6-2-4-8-28(26)36(32,33)34;;/h1-20H,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b19-13-,20-14+;; |
Clé InChI |
PMPJQLCPEQFEJW-BXUPKDGBSA-L |
SMILES isomérique |
C1=CC=C(C(=C1)/C=C/C2=CC=C(C=C2)C3=CC=C(C=C3)/C=C\C4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl [(1s,4s,7s,8r,9r,10s,13s,16s)-7,10-Dibenzyl-8,9-Dihydroxy-1,16-Dimethyl-4,13-Bis(1-Methylethyl)-2,5,12,15,18-Pentaoxo-20-Phenyl-19-Oxa-3,6,11,14,17-Pentaazaicos-1-Yl]carbamate](/img/structure/B12771777.png)


![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 3,4,5-trihydroxy-2-[[3,4,5,22,23-pentahydroxy-8,18-dioxo-11,12,13-tris[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]benzoate](/img/structure/B12771789.png)


![N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methyl-1,3-benzodioxole-5-carboxamide](/img/structure/B12771804.png)

![benzyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(benzylamino)-1,5-dioxopentan-2-yl]carbamate;hydrochloride](/img/structure/B12771817.png)
![2-[4-(2-benzylphenyl)-3-methylpiperazin-1-yl]acetamide;(E)-but-2-enedioic acid](/img/structure/B12771824.png)




